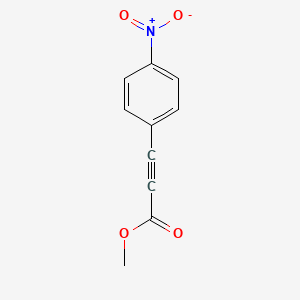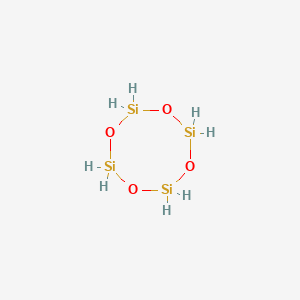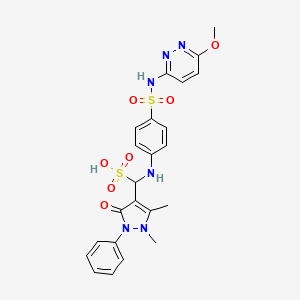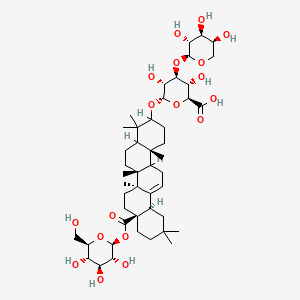
Aranciamicina
Descripción general
Descripción
Aranciamycin is an anthracycline-type antibiotic produced by the bacterium Streptomyces echinatus. It is characterized by its aglycone aranciamycinone and the sugar 2-O-methyl-L-rhamnose. Aranciamycin exhibits weak antitumor activity and is closely related to steffimycin B .
Aplicaciones Científicas De Investigación
Aranciamycin has several scientific research applications:
Chemistry: It is used as a model compound for studying anthracycline antibiotics and their derivatives.
Biology: Aranciamycin is employed in research on bacterial secondary metabolites and their biosynthesis.
Mecanismo De Acción
Target of Action
Aranciamycin primarily targets bacterial cells and tumor cells . It exhibits collagenase inhibitory activity, which can inhibit DNA synthesis in tumor cells . It also displays potent bacteriostatic effects against Streptococcus agalactiae .
Mode of Action
Aranciamycin interacts with its targets by binding to the bacterial or tumor cell DNA, inhibiting the process of DNA replication and thereby preventing cell proliferation . This interaction leads to the death of the targeted cells, contributing to its antibacterial and antitumor effects .
Biochemical Pathways
It is known that the compound interferes with dna synthesis in tumor cells, which is a crucial process in cell replication . This interference disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It is known that the compound is produced by streptomyces species and can be isolated from these bacteria for use .
Result of Action
The primary result of Aranciamycin’s action is the inhibition of cell proliferation, leading to cell death . This is achieved through the disruption of DNA synthesis in the targeted cells . In the case of bacterial cells, this results in a bacteriostatic effect, while in tumor cells, it can lead to antitumor effects .
Action Environment
The action of Aranciamycin can be influenced by various environmental factors. For instance, the production levels of Aranciamycin can vary up to eightfold depending on the location of the gene cluster within the chromosome of the producing Streptomyces species . Furthermore, the compound was originally isolated from marine-derived Streptomyces species, suggesting that the marine environment may play a role in its production .
Análisis Bioquímico
Biochemical Properties
Aranciamycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the activity of collagenase, an enzyme that breaks down collagen, by binding to its active site . This inhibition is significant in preventing the degradation of extracellular matrix components, which is a critical factor in tumor metastasis. Additionally, aranciamycin interacts with DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby interfering with the replication process of rapidly dividing cells .
Cellular Effects
Aranciamycin exerts profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by causing DNA damage and inhibiting DNA repair mechanisms . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, aranciamycin has been shown to upregulate the expression of p53, a tumor suppressor protein, leading to cell cycle arrest and programmed cell death . Furthermore, it impacts cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of aranciamycin involves its binding to DNA and inhibition of topoisomerase II. By intercalating into the DNA helix, aranciamycin prevents the unwinding of DNA necessary for replication and transcription . This intercalation also induces the formation of DNA double-strand breaks, triggering cell death pathways. Additionally, aranciamycin’s interaction with topoisomerase II stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . These molecular interactions are critical for its antitumor activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aranciamycin change over time due to its stability and degradation. Studies have shown that aranciamycin remains stable under specific conditions but can degrade when exposed to light and high temperatures . Over time, its efficacy in inducing cell death may decrease due to degradation. Long-term studies in vitro have demonstrated that continuous exposure to aranciamycin can lead to the development of resistance in some cell lines, necessitating combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of aranciamycin vary with different dosages in animal models. At low doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, aranciamycin can cause severe toxic effects, including cardiotoxicity and myelosuppression . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety. Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold can lead to toxicity .
Metabolic Pathways
Aranciamycin is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The biosynthetic gene cluster responsible for aranciamycin production in Streptomyces echinatus includes genes encoding polyketide synthases and glycosyltransferases . These enzymes facilitate the assembly of the anthracycline core and the addition of sugar moieties, respectively. In terms of degradation, aranciamycin is metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, aranciamycin is transported and distributed through various mechanisms. It is known to interact with transport proteins such as P-glycoprotein, which can pump the compound out of cells, contributing to drug resistance . Additionally, aranciamycin can bind to plasma proteins, affecting its distribution and bioavailability . Its accumulation in specific tissues, particularly the heart, is a concern due to its cardiotoxic effects .
Subcellular Localization
Aranciamycin’s subcellular localization is crucial for its activity. It primarily localizes to the nucleus, where it intercalates into DNA and exerts its cytotoxic effects . Additionally, aranciamycin can localize to mitochondria, disrupting mitochondrial function and contributing to its pro-apoptotic activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aranciamycin is typically produced through fermentation processes involving Streptomyces echinatus. The bacterium is cultured in a complex medium containing glucose, glycerol, oatmeal, soybean meal, yeast extract, Bacto Casamino acids, and calcium carbonate. The fermentation is carried out in a stirred tank fermentor with specific aeration and agitation conditions .
Industrial Production Methods: Industrial production of aranciamycin involves batch fermentations in large-scale fermentors. The culture filtrate is processed using an Amberlite XAD-16 column, followed by elution with ethanol and concentration in vacuo .
Análisis De Reacciones Químicas
Types of Reactions: Aranciamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include hydroxylated and methoxylated derivatives of aranciamycin, which exhibit varying degrees of biological activity .
Comparación Con Compuestos Similares
- Doxorubicin
- Daunorubicin
- Steffimycin B
- Epirubicin
Aranciamycin’s distinct structural features and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
72389-06-1 |
|---|---|
Fórmula molecular |
C27H28O12 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
(4R)-4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9?,17?,21?,22-,23?,25?,26?,27?/m1/s1 |
Clave InChI |
PGCZNTNNZCKKFG-ZAQHMYNPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
SMILES isomérico |
CC1C(C(C(C(O1)O[C@H]2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O |
Sinónimos |
aranciamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


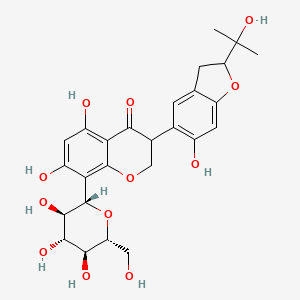
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)
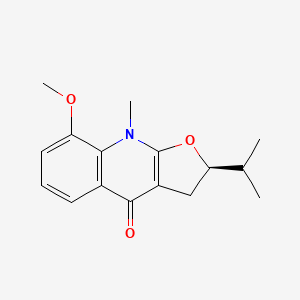

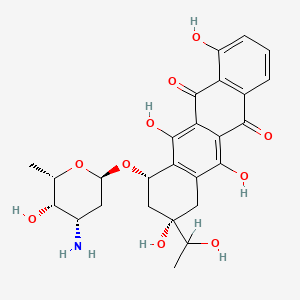
![N-cyclopropyl-4-[4-(3,4-dichlorophenyl)-2-(1-methylpiperidin-4-yl)-1-propyl-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B1207086.png)


![5-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(5-hydroxy-3,3-dimethyl-5-oxo-pentanoyl)oxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methoxy]-3,3-dimethyl-5-oxo-pentanoic acid](/img/structure/B1207092.png)

